molecular formula C20H16F3N3O3 B121014 Cetefloxacin CAS No. 141725-88-4

Cetefloxacin

Cat. No.: B121014
CAS No.: 141725-88-4
M. Wt: 403.4 g/mol
InChI Key: LTDOHCZUKCZDEQ-BJOHPYRUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cetefloxacin is synthesized through a series of chemical reactions involving the formation of a quinolone core structure. The synthesis typically starts with the reaction of 2,4-difluorobenzoyl chloride with tri-n-butylamine and ethyl acrylate under controlled temperature conditions . The intermediate product is then subjected to further reactions, including cyclization and substitution, to form the final quinolone structure with a 7-azetidin ring substituent .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to minimize environmental impact and ensure the safety of workers handling the chemicals .

Chemical Reactions Analysis

Types of Reactions

Cetefloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are studied for their enhanced efficacy and reduced side effects .

Scientific Research Applications

Cetefloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial cell growth and metabolism.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Cetefloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to cell death . The compound’s unique 7-azetidin ring substituent enhances its binding affinity and potency against bacterial targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cetefloxacin

This compound’s unique 7-azetidin ring substituent distinguishes it from other fluoroquinolones. This structural feature enhances its antibacterial activity and pharmacokinetic properties, making it a promising candidate for treating a broader spectrum of bacterial infections .

Properties

IUPAC Name

7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)/t9-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOHCZUKCZDEQ-BJOHPYRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161810
Record name Cetefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141725-88-4
Record name Cetefloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETEFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFY01MZD5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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